molecular formula C9H14ClNO2 B2616481 2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride CAS No. 1214728-58-1

2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride

Cat. No. B2616481
M. Wt: 203.67
InChI Key: VAQCPKNJQDEYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride” is a chemical compound with the CAS Number: 1214728-58-1 . It has a molecular weight of 203.67 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-(aminomethyl)phenoxy)ethan-1-ol hydrochloride . The InChI code for this compound is 1S/C9H13NO2.ClH/c10-7-8-3-1-2-4-9(8)12-6-5-11;/h1-4,11H,5-7,10H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research has shown that compounds structurally related to 2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride, such as tyrosol and hydroxytyrosol, exhibit high antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds, found in olives, olive oil, and wine, have been the target of several studies for their potential therapeutic applications, including in dentistry for their anti-inflammatory and antioxidant activities (Ramos et al., 2020).

Ethanol Metabolism and Toxicity

Studies have documented the biological actions of ethanol through multiple receptors, including ion channels sensitive to ethanol concentrations. Understanding the modulation of receptor desensitization by ethanol is crucial for comprehending alcohol pharmacology and its effects in the body, offering insights into the molecular and behavioral tolerance to ethanol (Dopico & Lovinger, 2009). This research area may utilize similar compounds for studying interactions with biological molecules and pathways.

Bioethanol Production from Biomass

The compound's potential role in the bioethanol production process, particularly in the enzymatic hydrolysis and fermentation stages, could be an area of research interest. Compounds with similar chemical properties may facilitate or inhibit these processes, impacting the yield and efficiency of bioethanol production. Research on the fermentation of carbohydrates from lignocellulosic biomass to produce second-generation ethanol emphasizes the economic and environmental benefits of utilizing renewable resources, highlighting the need to overcome inhibitors such as organic acids, furans, and phenolics present in biomass hydrolysates (Soares et al., 2022).

Pharmaceutical and Nutraceutical Applications

Compounds like chlorogenic acid, which shares functional similarities with 2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride, have been studied for their pharmacological effects, including antioxidant, anti-cancer, antimicrobial, antiviral, and anti-inflammatory activities. These studies suggest potential applications in developing pharmaceuticals and nutraceuticals targeting metabolic syndrome and associated disorders (Naveed et al., 2018).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[2-(aminomethyl)phenoxy]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c10-7-8-3-1-2-4-9(8)12-6-5-11;/h1-4,11H,5-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQCPKNJQDEYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride

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